molecular formula C12H13NO3 B3163908 3-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid CAS No. 886967-69-7

3-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

Cat. No.: B3163908
CAS No.: 886967-69-7
M. Wt: 219.24 g/mol
InChI Key: SPIGEIOBNWUCBH-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid is a heterocyclic compound that features an oxazole ring fused with a carboxylic acid group and an ethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylbenzaldehyde with hydroxylamine hydrochloride to form an oxime, which is then cyclized using acetic anhydride to yield the oxazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the ethylphenyl moiety.

Scientific Research Applications

3-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group may also play a role in the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid is unique due to the combination of its oxazole ring and carboxylic acid group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-8-3-5-9(6-4-8)10-7-11(12(14)15)16-13-10/h3-6,11H,2,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIGEIOBNWUCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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